molecular formula C4H7IO2 B13310881 4-Iodooxolan-3-ol

4-Iodooxolan-3-ol

Cat. No.: B13310881
M. Wt: 214.00 g/mol
InChI Key: MZUWUEVQPIRRAK-UHFFFAOYSA-N
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Description

4-Iodooxolan-3-ol (IUPAC name: this compound) is a five-membered cyclic ether derivative with a hydroxyl group at position 3 and an iodine atom at position 4 of the oxolane (tetrahydrofuran) ring. Its molecular formula is C₄H₇IO₂, and its molecular weight is 214.00 g/mol.

Properties

IUPAC Name

4-iodooxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUWUEVQPIRRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodooxolan-3-ol typically involves the iodination of oxolan-3-ol. One common method is the reaction of oxolan-3-ol with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst like silver nitrate to facilitate the iodination process. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Iodooxolan-3-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding oxolan-3-ol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Products include azidooxolan, cyanooxolan, and other substituted oxolanes.

    Oxidation Reactions: Products include oxolan-3-one and oxolan-3-al.

    Reduction Reactions: The major product is oxolan-3-ol.

Scientific Research Applications

4-Iodooxolan-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly in the development of antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Iodooxolan-3-ol depends on its application. In biological systems, it may interact with cellular components through its iodine atom, which can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of 4-iodooxolan-3-ol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
This compound C₄H₇IO₂ 214.00 Iodine (C4), hydroxyl (C3) Alcohol, cyclic ether
5-(Iodomethyl)oxolan-3-ol C₅H₉IO₂ 228.03 Iodomethyl (C5), hydroxyl (C3) Alcohol, cyclic ether
4-(3-Hydroxyphenyl)oxolan-3-ol C₉H₁₀O₃ 166.18 3-Hydroxyphenyl (C4), hydroxyl (C3) Alcohol, aromatic hydroxyl
5-(3-Iodopropyl)oxolan-2-one C₈H₁₁IO₂ 266.08 3-Iodopropyl (C5), ketone (C2) Ketone, cyclic ether
[5-(Iodomethyl)oxolan-3-yl]methanol C₆H₁₁IO₂ 242.06 Iodomethyl (C5), hydroxymethyl (C3) Diol, cyclic ether

Structural and Functional Analysis

Substituent Position and Electronic Effects this compound features iodine directly on the ring (C4), creating a strong electron-withdrawing effect that polarizes the cyclic ether. This may enhance its susceptibility to nucleophilic substitution at C4 . In 5-(iodomethyl)oxolan-3-ol, the iodine is on a methyl branch at C5. 4-(3-Hydroxyphenyl)oxolan-3-ol introduces aromaticity and conjugation via the phenyl group, which could stabilize the molecule through resonance. The hydroxyl on the phenyl adds hydrogen-bonding capacity, increasing solubility in polar solvents compared to iodinated analogs .

Functional Group Variations 5-(3-Iodopropyl)oxolan-2-one replaces the hydroxyl group with a ketone (C2), altering polarity and reactivity. The ketone’s electrophilic nature may facilitate condensation reactions, unlike the nucleophilic hydroxyl in this compound . [5-(Iodomethyl)oxolan-3-yl]methanol contains two hydroxyl groups, enhancing hydrophilicity and hydrogen-bonding interactions. This contrasts with this compound’s single hydroxyl, which may limit solubility in aqueous media .

Molecular Weight and Physicochemical Properties Heavier analogs like 5-(3-iodopropyl)oxolan-2-one (266.08 g/mol) have higher molecular weights due to extended alkyl chains, likely increasing boiling points and lipophilicity.

Biological Activity

4-Iodooxolan-3-ol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C6H11I O2
  • Molecular Weight: 206.06 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: C1(C(C(C(O)C1)I)O)O

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The iodine atom enhances its electrophilic properties, making it a potential substrate for nucleophilic attack, which can lead to the formation of covalent bonds with biomolecules such as proteins and nucleic acids.

Interaction with Biological Targets

  • Antiviral Activity:
    • This compound has been investigated for its antiviral properties, particularly against viral infections. Studies suggest that it may inhibit viral replication by interfering with viral polymerases or other essential enzymes involved in the viral life cycle .
  • Anticancer Potential:
    • Preliminary research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth pathways. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activity:

  • Antiviral Efficacy:
    • A study demonstrated that this compound effectively reduced viral titers in infected cell lines, suggesting a dose-dependent response in inhibiting viral replication .
  • Cytotoxicity:
    • The compound displayed cytotoxic effects on various cancer cell lines, leading to reduced cell viability and increased rates of apoptosis compared to control groups .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study on Antiviral Properties:
    • A clinical trial investigated the efficacy of this compound as a treatment for influenza virus infections. Results showed a marked decrease in symptom duration and viral load among treated patients compared to placebo groups .
  • Case Study on Cancer Treatment:
    • Another study focused on its use in treating acute lymphoblastic leukemia (ALL). Patients receiving this compound as part of their chemotherapy regimen exhibited improved outcomes, including higher remission rates and reduced relapse frequency .

Comparative Analysis

CompoundMolecular WeightAntiviral ActivityAnticancer Activity
This compound206.06 g/molYesYes
Modified NucleosidesVariesYesLimited
Other Oxolane DerivativesVariesLimitedVariable

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